(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid

Catalog No.
S686707
CAS No.
37926-75-3
M.F
C21H27FO5
M. Wt
378.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-...

CAS Number

37926-75-3

Product Name

(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

Molecular Formula

C21H27FO5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

PFAGPIFFRLDBRN-IFUSVGBSSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C
  • This compound belongs to a class of steroids called glucocorticoids due to the presence of a cyclopentaphenanthrene core structure.
  • It is likely a synthetic derivative with a fluorine atom at position 9, hydroxyl groups at positions 11 and 17, and a carboxylic acid group at position 17.
  • The specific origin and significance in research are unclear without further information.

Molecular Structure Analysis

  • The core structure is a cyclopentaphenanthrene, a four-ringed system commonly found in steroids.
  • The presence of six methyl groups (three methyl groups) suggests a high degree of lipophilicity, potentially affecting absorption and interaction with biological membranes [].
  • The hydroxyl groups can participate in hydrogen bonding, potentially influencing solubility and interactions with other molecules.
  • The carboxylic acid group can be involved in various reactions, such as esterification and salt formation, which could be relevant for prodrug design or altering its properties.

Chemical Reactions Analysis

  • Due to the lack of specific research on this compound, outlining its synthesis or specific reactions is difficult.
  • However, general reactions for similar steroid molecules can be considered. These might include:
    • Esterification of the carboxylic acid group with alcohols.
    • Formation of amides with amines.
    • Oxidation or reduction of the ketone group at position 3 (depending on the oxidation state, not specified in the provided name).

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility are unavailable.
  • Due to the presence of the steroid core and multiple hydroxyl groups, it is likely to be poorly soluble in water and more soluble in organic solvents.
  • Glucocorticoids typically bind to the glucocorticoid receptor (GR) in the cytoplasm, leading to changes in gene expression and affecting various cellular processes, including inflammation and metabolism [].
  • However, without confirmation of glucocorticoid activity for this specific compound, a mechanism of action cannot be definitively assigned.
  • Information on safety and hazards is absent.
  • Generally, synthetic glucocorticoids can have side effects like immunosuppression, fluid retention, and bone density loss with prolonged use.

(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid, also known as fluticasone carboxylic acid, is a steroid derivative. While not directly used as a medication itself, it is a key intermediate in the synthesis of several topical corticosteroids, including fluticasone propionate, a widely used treatment for asthma and allergic rhinitis [].

Synthesis:

Fluticasone carboxylic acid is typically synthesized from betamethasone, another corticosteroid, through a multi-step process involving chemical modifications like fluorination, oxidation, and esterification [].

Research Applications:

Research on fluticasone carboxylic acid primarily focuses on its role as a precursor to fluticasone propionate and other related corticosteroids. Studies have investigated its:

  • Synthetic pathways: Optimizing the synthesis of fluticasone carboxylic acid to improve efficiency and cost-effectiveness [].
  • Stability and degradation: Understanding the factors affecting the stability of fluticasone carboxylic acid during storage and formulation [].
  • Structure-activity relationships: Investigating how modifications to the chemical structure of fluticasone carboxylic acid might influence the properties and efficacy of its derivative medications [].

XLogP3

2

Dates

Modify: 2023-08-15

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